![molecular formula C₁₈H₂₆O₁₁S B018214 2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside CAS No. 34044-34-3](/img/structure/B18214.png)
2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside
Overview
Description
Synthesis Analysis
The compound is an intermediate in drug synthesis, especially in studying and developing medications for the treatment of various cardiac diseases and diabetes . The synthesis of potassium (2R)-2-O-alpha-d-glucopyranosyl- (1–>6)-alpha-d-glucopyranosyl-2,3-dihydroxypropanoic acid, a natural compatible solute, was demonstrated using ethyl 6-O-acetyl-2,3,4-tribenzyl-1-thio-d-glucopyranoside.Molecular Structure Analysis
The molecular structure of related compounds, such as O-ethyl and O-methyl N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiocarbamates, reveals that the hexopyranosyl ring adopts a 4C1 conformation with all substituents in equatorial positions.Chemical Reactions Analysis
The reaction involving ethyl vinyl ether and 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranose has been used to yield glycosides, which were then utilized for testing glycosidases. These studies highlight the role of such compounds in enzyme research and their potential use in biochemistry.Physical And Chemical Properties Analysis
The compound is a white, crystalline solid with a melting point of 65-66°C. Its molecular formula is C18H26O11S and its molecular weight is 450.46 .Scientific Research Applications
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of cell biology as proteins are vital parts of living organisms, with many functions.
Intermediate in Drug Synthesis
The compound serves as an intermediate in drug synthesis . It plays a crucial role in the development of new medications, particularly those targeting cardiac diseases and diabetes .
Synthesis of Galactosides
While not directly related to the compound , a similar compound, Ethyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside, is used in the synthesis of galactosides . Galactosides have significant applications in drug development for research related to cancer, cardiovascular disorders, and viral infections .
Biomedical Industry
Another similar compound, 1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose, finds extensive applications as an intermediary compound in the biomedical industry . It is especially useful for the synthesis of various glycosylated drugs .
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, it is known to exhibit a variety of biological activities, such as antiviral, anti-inflammatory, and anticancer effects.
Future Directions
The compound and its related compounds have shown versatility in various fields of scientific research, from biochemistry and enzyme studies to material science and polymer chemistry. It is an intermediate in drug synthesis, especially in studying and developing medications for the treatment of various cardiac diseases and diabetes . Therefore, it can be inferred that future directions may involve further exploration of its potential uses in these areas.
properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-acetylsulfanylethoxy)oxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O11S/c1-9(19)25-8-14-15(26-10(2)20)16(27-11(3)21)17(28-12(4)22)18(29-14)24-6-7-30-13(5)23/h14-18H,6-8H2,1-5H3/t14-,15-,16+,17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVQXAUNYBLARZ-UYTYNIKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCSC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCSC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455623 | |
Record name | S-{2-[(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)oxy]ethyl} ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside | |
CAS RN |
34044-34-3 | |
Record name | S-{2-[(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)oxy]ethyl} ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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